2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with a cyclopropane ring structure substituted with a carboxylic acid group and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxylic acid and methylcarbamoyl groups. Common methods include:
Cyclopropanation Reactions: Using reagents like diazo compounds in the presence of a metal catalyst (e.g., copper or rhodium) to form the cyclopropane ring.
Carboxylation Reactions: Introducing the carboxylic acid group through reactions with carbon dioxide or carboxylating agents.
Amidation Reactions: Converting the carboxylic acid group to the methylcarbamoyl group using reagents like methyl isocyanate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Converting the cyclopropane ring to a more oxidized state.
Reduction: Reducing functional groups within the molecule.
Substitution Reactions: Replacing hydrogen atoms or other substituents on the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation Products: Cyclopropane derivatives with additional oxygen-containing functional groups.
Reduction Products: Saturated cyclopropane derivatives or other reduced forms.
Substitution Products: Cyclopropane derivatives with different substituents.
Scientific Research Applications
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives and carboxylic acid-containing compounds. Similar compounds include:
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures.
Methylcarbamoyl derivatives: Compounds containing the methylcarbamoyl group in different molecular contexts.
Uniqueness: this compound is unique due to its combination of the cyclopropane ring and the methylcarbamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-5(8)3-2-4(3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXULYJQYZSCSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665563 | |
Record name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-30-0 | |
Record name | 2-[(Methylamino)carbonyl]cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=716362-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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